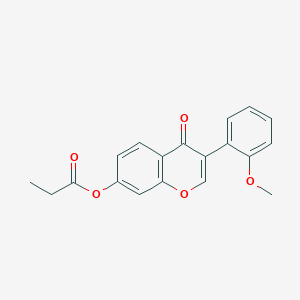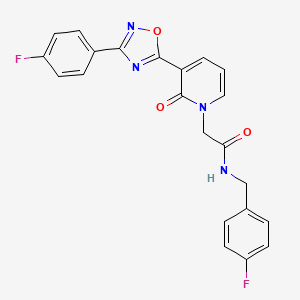
N-(4-fluorobenzyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-fluorobenzyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide" is a novel molecule that has been synthesized and studied for its potential antiallergic and anticancer properties. The structure of this compound includes a pyridine ring, an oxadiazole moiety, and a benzyl group with a fluorine atom, which are common features in medicinal chemistry for enhancing biological activity.
Synthesis Analysis
The synthesis of related N-(pyridin-4-yl)-(indol-3-yl)acetamides involves a multi-step process starting with the indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation to produce ethyl (indol-3-yl)alkanoates. The final amidification step is carried out by condensation with 4-aminopyridine, promoted by 2-chloro-1-methylpyridinium iodide . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds suggest a complex synthesis pathway that requires careful optimization of each step to achieve the desired product.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are significant for its biological activity. The presence of the 4-fluorobenzyl and 4-fluorophenyl groups suggests potential for increased potency and selectivity in biological assays due to the electron-withdrawing nature of the fluorine atoms, which can affect the binding affinity to target proteins .
Chemical Reactions Analysis
While the specific chemical reactions of the compound have not been detailed, the related compounds have shown reactivity in biological assays, such as the inhibition of histamine release from mast cells and the inhibition of interleukin production . These reactions are indicative of the compound's potential as an antiallergic agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by spectroscopic methods such as LCMS, IR, and NMR spectroscopy, as well as elemental analysis . These properties are crucial for understanding the compound's stability, solubility, and overall behavior in biological systems. The fluorine atoms present in the compound are likely to influence its lipophilicity, which can affect its absorption and distribution in vivo .
Relevant Case Studies
Case studies involving similar compounds have demonstrated significant biological activities. For instance, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide showed potent antiallergic activity, being more effective than the reference drug astemizole in inhibiting histamine release and interleukin production . Additionally, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, with some derivatives showing promising results in inhibiting cell proliferation in various cancer cell lines . These case studies provide a context for the potential applications of the compound .
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O3/c23-16-7-3-14(4-8-16)12-25-19(29)13-28-11-1-2-18(22(28)30)21-26-20(27-31-21)15-5-9-17(24)10-6-15/h1-11H,12-13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWXFOVOYMJSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2518722.png)
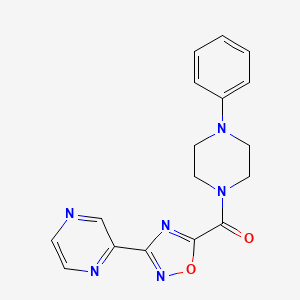
![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2518725.png)
![N-(2-bromo-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2518728.png)
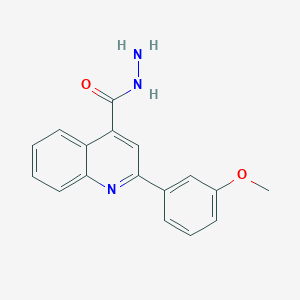

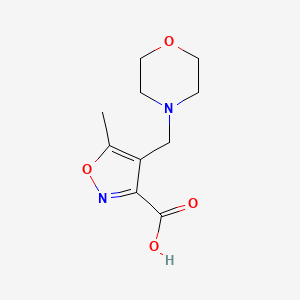
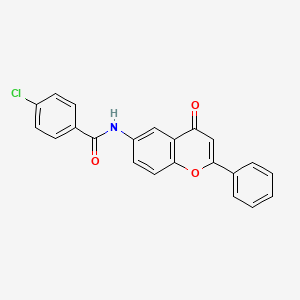
![(E)-ethyl 2-(3-(but-2-en-1-yl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2518739.png)
![Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate](/img/structure/B2518740.png)
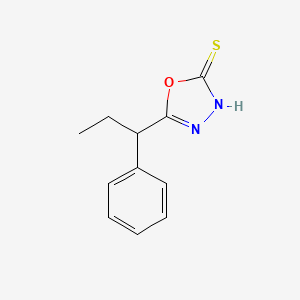
![2-Chloro-N-[[2-(4-methylphenyl)oxan-3-yl]methyl]propanamide](/img/structure/B2518742.png)
![4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2518743.png)
